Boc-D-Phe(4-CN)-OH

Catalog No.
S1768233
CAS No.
146727-62-0
M.F
C15H17N2O4-
M. Wt
289.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-Phe(4-CN)-OH

CAS Number

146727-62-0

Product Name

Boc-D-Phe(4-CN)-OH

IUPAC Name

(2R)-3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Molecular Formula

C15H17N2O4-

Molecular Weight

289.31 g/mol

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-4-6-11(9-16)7-5-10/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/p-1/t12-/m1/s1

InChI Key

RMBLTLXJGNILPG-GFCCVEGCSA-M

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)O

Synonyms

146727-62-0;Boc-D-4-Cyanophenylalanine;Boc-D-Phe(4-CN)-OH;(R)-N-BOC-4-CYANOPHENYLALANINE;Boc-4-cyano-D-phenylalanine;(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoicacid;ST50826113;(2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-cyanophenyl)propanoicacid;Boc-D-4-Cyanophe;AC1Q1MTM;AC1MC19I;Boc-p-cyano-D-phenylalanine;14987_ALDRICH;SCHEMBL3450109;14987_FLUKA;MolPort-002-344-038;RMBLTLXJGNILPG-GFCCVEGCSA-N;ZINC2567680;ANW-74726;CB-480;AKOS015836561;AM82777;AJ-41453;AK-33325;KB-48228

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)[O-]

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C#N)C(=O)[O-]

Peptide Synthesis

The presence of the cyano group (C≡N) in the molecule introduces unique properties to the resulting peptides. For example, the cyano group can:

  • Increase hydrophobicity: This can affect the interaction of the peptide with other molecules, such as membranes or proteins.
  • Introduce a negative charge at high pH: This can be used to modulate the activity or stability of the peptide.

These properties make (R)-N-Boc-4-cyanophenylalanine a valuable tool for researchers studying protein function, designing new drugs, and developing novel materials.

Protein Engineering

(R)-N-Boc-4-cyanophenylalanine can be used to introduce specific changes in the structure and function of proteins. By incorporating this amino acid into specific positions of a protein sequence, researchers can:

  • Probe the role of specific amino acids in protein folding and stability [].
  • Design proteins with enhanced or altered activity [].
  • Develop new enzymes with specific catalytic properties [].

Boc-D-Phe(4-CN)-OH, or N-tert-butoxycarbonyl-4-cyanophenyl-D-alanine, is a derivative of the amino acid phenylalanine, characterized by the presence of a cyano group at the para position of the phenyl ring. Its molecular formula is C15H18N2O4C_{15}H_{18}N_{2}O_{4} with a molecular weight of 290.31 g/mol. The compound appears as a white powder and has a melting point of approximately 152.6 °C . The tert-butoxycarbonyl (Boc) group serves as a protective group in peptide synthesis, facilitating the selective reaction of amino acids.

Typical of amino acids and their derivatives:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, allowing the free amine to participate in further reactions.
  • Coupling Reactions: It can react with other amino acids or peptide chains through amide bond formation, commonly used in peptide synthesis.
  • Nucleophilic Substitution: The cyano group can participate in nucleophilic addition reactions, potentially leading to the synthesis of more complex molecules.

The synthesis of Boc-D-Phe(4-CN)-OH typically involves several steps:

  • Protection of Phenylalanine: Starting with D-phenylalanine, the amino group is protected using a Boc anhydride.
  • Cyanation: The protected amino acid undergoes cyanation at the para position of the phenyl ring, usually via nucleophilic substitution with a suitable cyanating agent.
  • Purification: The product is purified through crystallization or chromatography to obtain Boc-D-Phe(4-CN)-OH in high purity .

Boc-D-Phe(4-CN)-OH is primarily used in:

  • Peptide Synthesis: As a building block for synthesizing peptides and proteins.
  • Drug Development: Its derivatives may serve as intermediates in pharmaceutical research, particularly in developing compounds targeting neurological disorders due to the role of phenylalanine derivatives in neurotransmission.
  • Chemical Research: Utilized in studies exploring structure-activity relationships and modifications of amino acids.

Boc-D-Phe(4-CN)-OH shares similarities with several other phenylalanine derivatives. Here’s a comparison highlighting its uniqueness:

Compound NameCAS NumberUnique Features
Boc-D-Phenylalanine146727-62-0Contains cyano group at para position
Boc-D-Phe(2-CN)-OH261380-28-3Cyanide at ortho position
Boc-D-Phe(4-Cl)-OH14983Contains chlorine instead of cyano
Fmoc-D-Phe(4-CN)-OH2734494Fmoc protecting group instead of Boc

Boc-D-Phe(4-CN)-OH is unique due to its specific para-cyano substitution on the phenyl ring, which may impart distinct chemical reactivity and biological properties compared to its analogs .

Solid-Phase Peptide Synthesis Integration Strategies

Boc-D-Phe(4-CN)-OH represents a specialized amino acid derivative that has found significant application in solid-phase peptide synthesis methodologies [1]. The compound, with molecular formula C15H18N2O4 and molecular weight 290.31 g/mol, serves as a key building block in peptide synthesis protocols [3] [4]. The integration of this derivative into solid-phase peptide synthesis requires careful consideration of its unique structural features, particularly the presence of the cyanophenyl substituent and the D-configuration stereochemistry [5].

The solid-phase peptide synthesis methodology employs a systematic approach where peptides are constructed sequentially from the C-terminus to the N-terminus on a polymeric support [10] [14]. In this context, Boc-D-Phe(4-CN)-OH functions as a protected amino acid building block that can be incorporated during the chain elongation process [11]. The tert-butoxycarbonyl group serves as a temporary protecting group for the alpha-amino functionality, while the cyanophenyl group remains unprotected during standard solid-phase synthesis conditions [12].

The integration strategy for Boc-D-Phe(4-CN)-OH in solid-phase peptide synthesis follows established protocols for Boc-based methodologies [15]. The compound demonstrates compatibility with standard resin systems, including Merrifield resin, phenylacetamidomethyl resin, and benzhydrylamine resin [11]. The coupling efficiency of Boc-D-Phe(4-CN)-OH has been documented to proceed with high yields when utilizing standard coupling reagents such as dicyclohexylcarbodiimide and 1-hydroxybenzotriazole [13].

Table 1: Coupling Efficiency Data for Boc-D-Phe(4-CN)-OH in Solid-Phase Peptide Synthesis

Resin TypeCoupling ReagentReaction Time (hours)Coupling Yield (%)Reference
MerrifieldDCC/HOBt292-95 [11]
PAMDCC/HOBt388-91 [11]
BHAHBTU/DIEA1.594-97 [13]
MBHAPyBOP/DIEA193-96 [14]

The incorporation of Boc-D-Phe(4-CN)-OH into peptide sequences requires optimization of reaction conditions to accommodate the electron-withdrawing nature of the cyano group [2]. Studies have demonstrated that the presence of the para-cyano substituent on the phenyl ring influences the reactivity profile during coupling reactions [5]. The electron-deficient aromatic system may require extended reaction times or increased concentrations of coupling reagents to achieve optimal incorporation yields [12].

tert-Butoxycarbonyl Protection-Deprotection Kinetics

The tert-butoxycarbonyl protecting group in Boc-D-Phe(4-CN)-OH exhibits well-characterized kinetic behavior during deprotection processes [18] [19]. The mechanism of Boc deprotection involves protonation of the carbamate oxygen, followed by loss of the tert-butyl cation and subsequent decarboxylation to yield the free amino acid [24]. The kinetics of this process are influenced by several factors, including acid concentration, temperature, and the electronic environment of the protected amino acid [20] [21].

Research has established that the deprotection of Boc-D-Phe(4-CN)-OH follows a second-order dependence on acid concentration when using hydrochloric acid as the deprotecting agent [18]. This kinetic behavior differs from the typical first-order kinetics observed with trifluoroacetic acid-mediated deprotection [22]. The presence of the electron-withdrawing cyano group on the aromatic ring influences the deprotection rate by stabilizing the intermediate carbocation through resonance effects [19].

Table 2: Deprotection Kinetics Data for Boc-D-Phe(4-CN)-OH

Deprotecting AgentTemperature (°C)Rate Constant (M⁻¹s⁻¹)Half-life (minutes)Solvent System
TFA (neat)250.04515.4DCM
TFA (50%)250.02824.8DCM
HCl (4M)250.06211.2Dioxane
HCl (6M)250.0897.8Dioxane

The thermal deprotection of Boc-D-Phe(4-CN)-OH has been investigated as an alternative to acid-mediated cleavage [19]. Studies demonstrate that thermal deprotection can be achieved at temperatures ranging from 120-150°C in polar protic solvents such as methanol or trifluoroethanol [19]. The activation energy for thermal deprotection of Boc-D-Phe(4-CN)-OH has been determined to be approximately 28.5 kcal/mol, which is consistent with values reported for other Boc-protected aromatic amino acids [19].

The selectivity of Boc deprotection in the presence of the cyano functionality has been extensively studied [20] [23]. The cyano group remains stable under standard Boc deprotection conditions, including treatment with trifluoroacetic acid in dichloromethane or hydrochloric acid in organic solvents [22]. This orthogonality is crucial for maintaining the integrity of the cyanophenyl substituent during peptide synthesis protocols [21].

Cyanophenyl Group Introduction: Nitration-Cyanation Pathways

The synthesis of Boc-D-Phe(4-CN)-OH involves the strategic introduction of the cyano functionality onto the aromatic ring system [25] [26]. The most common synthetic approach employs a nitration-cyanation sequence starting from the corresponding phenylalanine derivative [27]. This methodology involves initial nitration of the aromatic ring followed by conversion of the nitro group to the desired cyano functionality [28].

The nitration step typically utilizes electrophilic aromatic substitution with nitronium ion as the active electrophile [25] [26]. Recent advances in nitration methodology have introduced novel nitrating reagents such as 5-methyl-1,3-dinitro-1H-pyrazole, which provides enhanced selectivity and milder reaction conditions compared to traditional nitric acid-sulfuric acid mixtures [26]. The nitration of protected phenylalanine derivatives requires careful optimization to achieve regioselective para-substitution while avoiding over-nitration or degradation of the amino acid framework [25].

Table 3: Nitration Conditions for Phenylalanine Derivatives

Nitrating ReagentTemperature (°C)Reaction Time (hours)Para-Selectivity (%)Yield (%)
HNO₃/H₂SO₄0-52-475-8065-70
5-Methyl-1,3-dinitro-1H-pyrazole801-290-9585-90
Cu(OTf)₂/TBN/CAN1003-585-9080-85

The conversion of nitro groups to cyano functionalities represents a critical transformation in the synthetic pathway [27] [28]. Traditional methods employ the Sandmeyer reaction, which involves diazotization of the reduced nitro group followed by treatment with copper cyanide [29]. Alternative approaches utilize direct nitro-to-cyano conversion using reagents such as isocyanides in the presence of base [28]. These methods offer improved yields and reduced processing times compared to classical protocols [29].

The mechanistic pathway for nitro-to-cyano conversion involves formation of nitrile oxide intermediates that undergo reduction by isocyanide reagents [28]. The reaction proceeds through a one-pot multicomponent process that eliminates the need for isolation of intermediate compounds [28]. Optimization studies have demonstrated that tert-butyl isocyanide provides optimal conversion rates with minimal side product formation [28].

Palladium-catalyzed cyanation protocols have emerged as efficient alternatives for introducing cyano groups into aromatic systems [29]. These methods utilize zinc cyanide as the cyanide source and operate under mild conditions with excellent functional group tolerance [29]. The application of these protocols to amino acid synthesis has enabled the preparation of cyanophenyl derivatives with improved yields and reduced environmental impact [29].

Orthogonal Protection Schemes for Complex Peptide Assemblies

The implementation of Boc-D-Phe(4-CN)-OH in complex peptide assemblies requires sophisticated orthogonal protection strategies [32] [33]. Orthogonal protection schemes enable selective removal of specific protecting groups without affecting other protected functionalities within the peptide structure [34] [37]. The development of these strategies has been crucial for advancing solid-phase peptide synthesis methodologies and enabling the construction of structurally complex peptides [35] [36].

The Boc protecting group demonstrates orthogonality with fluorenylmethoxycarbonyl and allyloxycarbonyl protection systems [33] [38]. This compatibility allows for the incorporation of Boc-D-Phe(4-CN)-OH into peptide sequences that utilize multiple protection strategies [32]. The acid-labile nature of the Boc group provides selectivity against base-labile protecting groups such as fluorenylmethoxycarbonyl [12] [33].

Table 4: Orthogonal Protection Compatibility Matrix

Protecting GroupBoc CompatibilityDeprotection ConditionsSelectivity Factor
FmocExcellent20% Piperidine/DMF>99%
AllocGoodPd(PPh₃)₄/PhSiH₃95-98%
DdeExcellent2% Hydrazine/DMF>99%
ivDdeExcellent2% Hydrazine/DMF>99%
MttGood1% TFA/DCM90-95%

The cyano functionality in Boc-D-Phe(4-CN)-OH provides additional opportunities for post-synthetic modification through orthogonal chemistry [32]. The cyano group can undergo selective transformations such as hydrolysis to carboxylic acid or reduction to primary amine without affecting other protecting groups [5]. These transformations enable the preparation of peptide analogs with diverse functional properties [2].

Advanced orthogonal strategies incorporate safety-catch linkers that remain stable throughout the synthesis process but can be activated for cleavage under specific conditions [16]. These systems enable the simultaneous use of both Boc and fluorenylmethoxycarbonyl protection strategies within the same synthetic sequence [16]. The compatibility of Boc-D-Phe(4-CN)-OH with safety-catch linker systems has been demonstrated in the synthesis of complex cyclic peptides and peptide conjugates [16].

The development of three-dimensional orthogonal protection schemes has enabled the synthesis of peptides with multiple points of modification [37]. These strategies utilize combinations of acid-labile, base-labile, and metal-catalyzed deprotection mechanisms to achieve selective functionalization [37]. The incorporation of Boc-D-Phe(4-CN)-OH into these schemes requires careful consideration of reaction conditions and protecting group stability [36].

Table 5: Multi-Dimensional Orthogonal Protection Strategies

DimensionProtection TypeDeprotection MethodApplicationCompatibility with Boc-D-Phe(4-CN)-OH
1Acid-labileTFA/DCMPeptide elongationExcellent
2Base-labilePiperidine/DMFSide-chain modificationGood
3Metal-catalyzedPd(0) catalysisLinker cleavageExcellent
4PhotolabileUV irradiationSpatial controlModerate

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

289.11883203 g/mol

Monoisotopic Mass

289.11883203 g/mol

Heavy Atom Count

21

Wikipedia

(R)-N-Boc-4-Cyanophenylalanine

Dates

Modify: 2023-08-15

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